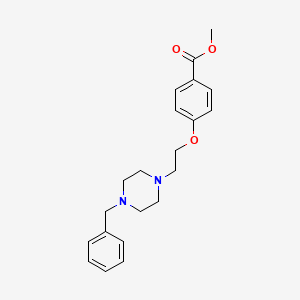

Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate

Description

Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate is a benzoate ester derivative featuring a piperazine ring substituted with a benzyl group and linked via an ethoxy spacer to the aromatic benzoate core. This structure combines lipophilic (benzyl, benzoate) and hydrophilic (piperazine, ethoxy) moieties, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-25-21(24)19-7-9-20(10-8-19)26-16-15-22-11-13-23(14-12-22)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIVYUHBOFJZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594784 | |

| Record name | Methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-91-7 | |

| Record name | Methyl 4-[2-[4-(phenylmethyl)-1-piperazinyl]ethoxy]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate typically involves the reaction of 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoic acid with methanol in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate is primarily explored for its potential therapeutic effects. Its structure suggests that it may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors, making it a candidate for studying neuropsychiatric disorders.

Case Study: Antidepressant Activity

A study investigated the compound's binding affinity to serotonin receptors. The results indicated that modifications to the piperazine ring could enhance its potency against serotonin reuptake inhibitors (SRIs), suggesting a potential role in treating depression and anxiety disorders .

Dermatological Applications

The compound’s properties make it suitable for incorporation into dermatological formulations. Its ability to penetrate skin layers positions it as a candidate for topical treatments.

Case Study: Skin Bioavailability

Research focused on the bioavailability of drug molecules at the site of action has shown that this compound can effectively enhance drug delivery through the skin. Techniques such as microdialysis have been employed to assess drug concentrations in skin layers post-application, confirming its efficacy in topical formulations .

Cosmetic Formulation

In the cosmetic industry, this compound is being evaluated for its potential as an active ingredient in skincare products. Its emollient properties can improve skin hydration and texture.

Case Study: Formulation Development

A study utilized experimental design techniques to optimize formulations containing this compound. The findings highlighted significant improvements in sensory properties and moisturizing effects when combined with other ingredients like soy lecithin and phytantriol, demonstrating its versatility in cosmetic applications .

Summary of Applications

Mechanism of Action

The mechanism of action of Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents on the piperazine ring, aromatic core modifications, or ester group variations. Key examples include:

*Similarity scores (0–1 scale) are derived from structural alignment algorithms in .

Key Observations :

- Ester Group : Methyl vs. ethyl esters influence metabolic stability; ethyl esters may exhibit slower hydrolysis in vivo .

- Linker Flexibility: The ethoxy spacer in the target compound increases conformational flexibility compared to rigid quinoline-containing analogs (e.g., C1–C7 in ), which could affect binding kinetics .

Physicochemical Properties:

- Melting Points: Piperazine derivatives with bulkier substituents (e.g., benzyl, quinoline) typically exhibit higher melting points due to reduced molecular flexibility. For example, triisopropylsilyl derivatives in melt at 72–75°C , while simpler methyl esters (e.g., C1) are solids at room temperature .

- Spectroscopic Data :

- 1H NMR : Piperazine protons in the target compound resonate at δ 2.5–3.5 ppm, similar to analogs in and . Benzyl aromatic protons appear at δ 7.2–7.4 ppm .

- HRMS : Molecular ion peaks for the target (calculated for C21H25N2O3: 353.1865) align with analogs like C1 (m/z 455.51) after adjusting for substituent differences .

Biological Activity

Methyl 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoate, with the molecular formula and a molecular weight of 354.45 g/mol, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a benzylpiperazine moiety, which is known for its interactions with various biological targets, particularly in the central nervous system (CNS).

- Molecular Formula :

- Molecular Weight : 354.45 g/mol

- CAS Number : 937601-91-7

- IUPAC Name : Methyl 4-[2-(4-benzylpiperazin-1-yl)ethoxy]benzoate

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 4-(2-(4-benzylpiperazin-1-yl)ethoxy)benzoic acid with methanol in the presence of a catalyst. This method is scalable for industrial production while ensuring high yield and purity through controlled reaction conditions .

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. Research indicates that it may act as an antagonist or modulator at certain receptor sites, influencing various signaling pathways associated with mood regulation, cognition, and neuroprotection .

Pharmacological Effects

- Antidepressant Activity :

- Acetylcholinesterase Inhibition :

- Neuroprotective Properties :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 4-[2-(piperidin-1-yl)ethoxy]benzoate | Structure | Moderate AChE inhibition |

| Methyl 4-[2-(benzylpiperidin-1-yl)ethoxy]benzoate | Structure | Stronger antidepressant effects |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds and provided insights into the potential applications of this compound:

- Study on AChE Inhibition :

- Neuroprotective Effects :

- Behavioral Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.